molecular formula C9H9NS B13011720 3,7-Dimethylbenzo[d]isothiazole CAS No. 110718-88-2

3,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13011720
CAS No.: 110718-88-2
M. Wt: 163.24 g/mol
InChI Key: NJIQVLHCUCMCGB-UHFFFAOYSA-N
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Description

3,7-Dimethylbenzo[d]isothiazole is a chemical compound with the CAS Number 110718-88-2 and a molecular formula of C9H9NS, corresponding to a molecular weight of 163.24 g/mol . As a substituted benzisothiazole derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration and development of novel substances, where the benzisothiazole core is known for its diverse biological activities. Its specific molecular structure makes it a compound of interest for applications such as pharmaceutical research and the synthesis of advanced materials . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110718-88-2

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3,7-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-4-3-5-8-7(2)10-11-9(6)8/h3-5H,1-2H3

InChI Key

NJIQVLHCUCMCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NS2)C

Origin of Product

United States

Reactivity and Applications of 3,7 Dimethylbenzo D Isothiazole

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is governed by the interplay of its aromatic benzene (B151609) ring, the electron-rich isothiazole (B42339) moiety, and the two methyl groups.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution would be directed by the activating effect of the 7-methyl group and the deactivating/directing effects of the fused isothiazole ring.

Reactions at the Methyl Groups: The methyl groups can be sites for free-radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS), to introduce further functionality.

Ring Reactivity: The isothiazole ring itself can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening reactions. The 3-position is often a key site for derivatization in many benzo[d]isothiazole syntheses. organic-chemistry.org

Role as a Building Block in Organic Synthesis

Given the established importance of the benzo[d]isothiazole scaffold, the 3,7-dimethyl derivative serves as a valuable building block for creating more complex molecules with tailored properties.

Many substituted benzo[d]isothiazoles exhibit significant biological activity. Derivatives have been synthesized and evaluated for their potential as antiproliferative agents against various cancer cell lines, including leukemia. nih.govnih.gov The scaffold is also a component of molecules designed as protease inhibitors for antiviral therapies. nih.gov By using this compound as a starting material, medicinal chemists could synthesize novel analogues for high-throughput screening in drug discovery programs, exploring how the specific 3,7-dimethyl substitution pattern influences biological activity.

Fused heterocyclic systems are of great interest in materials science. Benzo-fused thiadiazoles, a related class of heterocycles, are known to possess interesting optoelectronic properties and are used in the development of materials for organic electronics. ambeed.com The benzo[d]isothiazole core, with its aromatic and heteroatomic nature, suggests that derivatives like this compound could be explored as precursors for organic semiconductors, dyes, or fluorescent tags. The methyl groups offer sites for further chemical modification to tune the electronic and photophysical properties of the resulting materials.

Computational and Theoretical Investigations of 3,7 Dimethylbenzo D Isothiazole

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgmdpi.com DFT methods are used to determine optimized geometries, electronic properties, and spectroscopic parameters, providing deep insights into a molecule's behavior. For a molecule like 3,7-Dimethylbenzo[d]isothiazole, DFT calculations would typically employ a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or larger to ensure reliable results. scirp.orgresearchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.comirjweb.com A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. scirp.org

Table 1: Predicted Frontier Orbital Energies for this compound Hypothetical data based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level) on analogous structures.

ParameterPredicted Value (eV)Significance
EHOMO-6.15Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.75Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)4.40ELUMO - EHOMO; indicates chemical reactivity and electronic transition energy. irjweb.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. mdpi.commdpi.com For this compound, DFT calculations would refine the bond lengths, bond angles, and dihedral angles to achieve this low-energy conformation. The resulting structure would show a planar benzisothiazole core, with the methyl groups attached. The optimization would also determine the preferred rotational orientation of the methyl groups. Comparing the optimized geometry with experimental data from similar crystal structures, such as those of other benzothiazole (B30560) derivatives, helps validate the computational method used. mdpi.com

Table 2: Predicted Optimized Geometrical Parameters for this compound Hypothetical data based on DFT (B3LYP/6-31G) optimized geometries of related benzazole compounds.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-S1.75
S-N1.68
N=C31.35
C3-C(methyl)1.51
C7-C(methyl)1.52
**Bond Angles (°) **C-S-N95.5
S-N=C3110.2
N=C3-C(methyl)121.0

DFT is a powerful tool for predicting spectroscopic properties, which can aid in the characterization of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict distinct signals for each carbon and hydrogen atom, reflecting their unique electronic environments. The chemical shifts of C3 and C7 would be significantly influenced by the attached methyl groups. Such theoretical spectra are invaluable for assigning signals in experimental data. nih.gov

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of the maximum absorption wavelength (λ_max). The HOMO-LUMO gap is a primary determinant of the lowest energy transition. For this compound, TD-DFT would likely predict π → π* transitions as the most significant, with the λ_max value providing insight into the compound's color and electronic properties.

Table 3: Predicted ¹³C NMR Chemical Shifts and UV-Vis Absorption for this compound Hypothetical data based on GIAO/DFT calculations and TD-DFT studies on analogous benzazoles.

ParameterPredicted Value
¹³C NMR (ppm)
C3 (attached to N and CH₃)~165
C3a (ring fusion)~152
C4~122
C5~125
C6~126
C7 (attached to CH₃)~135
C7a (ring fusion)~130
UV-Vis (nm)
λ_max (in ethanol)~310

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. scirp.orgnih.gov It is an essential tool for identifying regions that are prone to electrophilic or nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and represent likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom due to its high electronegativity and lone pair of electrons, making it a primary nucleophilic site. The sulfur atom might also exhibit some negative potential. Positive potential would likely be concentrated around the hydrogen atoms of the methyl groups and the benzene (B151609) ring. This analysis helps in predicting the molecule's intermolecular interactions and sites of chemical reactivity. nih.govresearchgate.net

Table 4: Predicted Net Atomic Charges for Key Atoms in this compound Hypothetical data derived from Mulliken population analysis or similar methods within DFT.

AtomPredicted Net Charge (a.u.)Implication
S1+0.28Electron-deficient, potential electrophilic character.
N2-0.19Electron-rich, primary nucleophilic site.
C3+0.15Influenced by electronegative N and electropositive methyl group.
C7-0.10Electron-rich due to methyl group donation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion and interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD can model how a molecule behaves over time in different environments, such as in solution or interacting with a biological macromolecule.

For this compound, MD simulations could be used to:

Assess the conformational flexibility of the molecule, particularly the rotation of the two methyl groups.

Study its interaction with solvent molecules (e.g., water) to understand its solvation dynamics and solubility.

If docked into a protein's active site, MD simulations can evaluate the stability of the binding pose, revealing key hydrogen bonds and hydrophobic interactions and calculating the binding free energy. nih.govnih.gov This is crucial for assessing its potential as a biologically active agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing a mathematical relationship between molecular descriptors and an observed activity (e.g., enzyme inhibition), QSAR models can predict the activity of new, untested compounds.

To build a QSAR model relevant to this compound, one would first need a dataset of related isothiazole (B42339) or benzothiazole derivatives with known biological activities. elsevierpure.com Then, various molecular descriptors for each compound, including this compound, would be calculated. These descriptors fall into several categories:

Constitutional: Molecular Weight, Atom Count.

Topological: Connectivity indices that describe the branching of the molecule.

Physicochemical: LogP (lipophilicity), Molar Refractivity.

Electronic: Dipole Moment, HOMO/LUMO energies.

Once a statistically valid QSAR model is established, the calculated descriptors for this compound could be used to predict its potential activity, guiding future synthesis and testing efforts.

Table 5: Key Molecular Descriptors for this compound for QSAR Modeling Calculated values based on the molecular structure.

DescriptorValueSignificance in QSAR
Molecular Weight177.26 g/mol Size and steric effects.
LogP (octanol-water partition)~3.2Lipophilicity, influences membrane permeability.
Hydrogen Bond Donors0Capacity to donate hydrogen bonds.
Hydrogen Bond Acceptors1 (Nitrogen)Capacity to accept hydrogen bonds.
Molar Refractivity~53 cm³Molar polarizability and dispersion forces.

Theoretical Studies of Reaction Mechanisms and Transition States

Detailed mechanistic insights into the formation of the benzo[d]isothiazole ring system have been achieved through Density Functional Theory (DFT) calculations, particularly for transition metal-catalyzed reactions. A notable example is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur, a reaction that provides a direct route to the isothiazole core. The mechanism of this transformation was elucidated by Moon, Nishii, and Miura, who combined experimental evidence with DFT calculations to map out the catalytic cycle. nih.gov

The proposed reaction mechanism, supported by stoichiometric reactions of isolated metallacycle intermediates and DFT calculations, involves a Rh(I)/Rh(III) redox cycle. nih.gov The key steps of this catalytic process are outlined below:

C-H Activation: The catalytic cycle is initiated by the directed C-H activation of the starting benzimidate with a Rh(I) complex to form a rhodacycle intermediate.

Oxidative Addition of Sulfur: Elemental sulfur then undergoes oxidative addition to the rhodium center of the metallacycle. This step involves the cleavage of the S-S bond in the S8 ring and the formation of a rhodium-sulfur bond.

Reductive Elimination: The final step is a reductive elimination event that forms the N-S bond of the benzo[d]isothiazole product and regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle.

DFT calculations were instrumental in supporting this proposed pathway, providing energetic details for the intermediates and transition states involved in the catalytic cycle. Although the specific substrate modeled in the calculations was not this compound, the fundamental steps of C-H activation, sulfur insertion, and reductive elimination provide a foundational understanding of how the benzo[d]isothiazole ring is constructed in this type of reaction. The study underscores the viability of the Rh(I)/Rh(III) redox pathway and confirms the role of the rhodacycle as a key intermediate. nih.gov This theoretical framework is crucial for the rational design of new synthetic routes and for optimizing existing methods for preparing a wide range of substituted benzo[d]isothiazoles.

Interactive Data Table: Key Steps in the Rhodium-Catalyzed Synthesis of Benzo[d]isothiazoles

StepDescriptionIntermediate/Transition StateRole of DFT Calculation
1C-H ActivationFormation of a rhodacycle intermediate from the benzimidate and a Rh(I) complex.Supported the feasibility of the C-H bond cleavage and formation of the stable metallacycle.
2Oxidative AdditionReaction of the rhodacycle with elemental sulfur (S8).Modeled the insertion of sulfur into the rhodium-carbon bond, leading to a Rh(III) species.
3Reductive EliminationFormation of the N-S bond to yield the benzo[d]isothiazole product and regenerate the Rh(I) catalyst.Confirmed the energetic favorability of this final product-forming step.

Chemical Reactivity and Derivatization Strategies of the Benzo D Isothiazole Core

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]isothiazole Aromatic Ring

The aromatic benzene (B151609) portion of the benzo[d]isothiazole nucleus is susceptible to electrophilic substitution. The isothiazole (B42339) ring acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophiles compared to benzene itself. The precise location of substitution is directed by the existing substituents. For 3,7-dimethylbenzo[d]isothiazole, the 7-methyl group provides an activating, ortho- and para-directing effect. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, although the specific conditions must be carefully controlled to achieve desired regioselectivity and avoid unwanted side reactions.

Nucleophilic aromatic substitution (NAS) on the benzo[d]isothiazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group, such as a halogen, at an activated position. For instance, a nucleophilic aromatic substitution has been reported on 3-substituted-2-fluoro-benzonitrile, where sodium sulfide (B99878) displaces the fluorine atom, initiating a sequence that leads to the formation of the benzo[d]isothiazole-3-amine core. arkat-usa.org

Regioselective Ring Functionalization and Modification at Key Positions

Regioselective functionalization of the benzo[d]isothiazole core is crucial for the synthesis of complex derivatives. The positions on both the benzene and isothiazole rings exhibit different reactivities.

Benzene Ring (Positions 4, 5, 6, 7): As mentioned, electrophilic attack is directed by existing substituents. For the parent benzo[d]isothiazole, electrophilic substitution tends to occur at positions 4 and 6. In this compound, the 7-methyl group would strongly favor substitution at the ortho- (position 6) and para- (position 4) positions.

Isothiazole Ring (Position 3): The 3-position is of significant interest. While not a site for classical aromatic substitution, functional groups at this position can be introduced during the synthesis of the ring system itself or by modification of precursors. For example, various groups can be installed at the 3-position by employing appropriately substituted starting materials in cyclization reactions. arkat-usa.org

Directed Lithiation: A powerful strategy for regioselective functionalization is directed lithiation. While specific studies on this compound are not prevalent, research on related isothiazoles demonstrates the principle. For example, 3-(benzyloxy)isothiazole (B1280312) can be regioselectively lithiated at the 5-position using lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles at this specific site. nih.gov This methodology highlights the potential for precise modification of the isothiazole ring.

Oxidation and Reduction Pathways of the Benzo[d]isothiazole Heterocycle

The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment of benzo[d]isothiazoles, particularly benzo[d]isothiazol-3(2H)-ones, with oxidizing agents can lead to the formation of S-oxides and S,S-dioxides. nih.govresearchgate.net

A metal-free and selective oxidation of benzo[d]isothiazol-3(2H)-ones to the corresponding benzo[d]isothiazol-3(2H)-one-1-oxides has been achieved using Selectfluor in an aqueous medium. nih.govresearchgate.net Further oxidation can yield saccharin (B28170) derivatives. nih.govresearchgate.net For instance, sequential double oxidation using m-chloroperoxybenzoic acid (m-CPBA) can convert N-substituted benzo[d]isothiazol-3(2H)-ones into saccharin derivatives in good yields. nih.gov

Reduction of the benzo[d]isothiazole system can lead to the cleavage of the relatively weak N–S bond. The specific products depend on the reducing agent and the substrate. For instance, the reduction of 4H-benzo[e] arkat-usa.orgnih.govthiazin-4-one with sodium borohydride (B1222165) (NaBH4) and methanol (B129727) yields 2,3-dihydro-4H-benzo[e] arkat-usa.orgnih.govthiazin-4-ones. mdpi.com

Formation of Quaternary Isothiazolium Salts

The nitrogen atom of the isothiazole ring can be alkylated to form quaternary isothiazolium salts. nih.gov This reaction typically involves treating the benzo[d]isothiazole with an alkyl halide. The resulting isothiazolium salts are more reactive than the parent heterocycle and can serve as precursors for further synthetic transformations. For example, N-methyl and N-phenylisothiazolium salts have been synthesized and subsequently reacted with sulfur to yield isothiazoline-thiones. researchgate.net The alkylation of 2-aminobenzothiazole (B30445) with α-iodoketones proceeds at the endocyclic nitrogen atom, leading to the formation of benzothiazolium salts, which can then undergo intramolecular cyclization. nih.gov

These salts are key intermediates in various synthetic routes, including the generation of ylides for cycloaddition reactions. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Transition-metal catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling advanced derivatization of the benzo[d]isothiazole core. To employ these methods, a halogenated benzo[d]isothiazole is typically required as a substrate.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. libretexts.orgyoutube.com For example, 2-amino-6-bromobenzothiazole (B93375) has been successfully used in Suzuki coupling reactions with various aryl boronic acids to synthesize 2-amino-6-arylbenzothiazoles in good yields. nih.gov This demonstrates the feasibility of functionalizing the benzene ring portion of the benzo[d]isothiazole system. A similar strategy could be applied to a halogenated derivative of this compound. The first palladium-catalyzed borylation of 4-bromo-2-ketothiazoles, followed by a Suzuki cross-coupling, has also been reported as an efficient route to valuable subunits of thiopeptide antibiotics. nih.gov

Condensation and Cycloaddition Reactions Involving Benzo[d]isothiazole Precursors

Condensation reactions are fundamental to building the benzo[d]isothiazole core and related structures. A common method involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives. nih.gov For example, the condensation of 2-aminothiophenol (B119425) with various benzaldehydes can produce 2-arylbenzothiazoles. nih.gov

Benzo[d]isothiazole derivatives can also participate in cycloaddition reactions. The [3+2] cycloaddition reaction of benzoisothiazole-2,2-dioxide-3-ylidene with nitrones has been studied to construct five-membered heterocycles. researchgate.net In another example, N-phenacylbenzothiazolium bromides, formed by alkylating a benzothiazole (B30560), can generate azomethine ylides that undergo a 1,3-dipolar cycloaddition with nitroalkenes to create complex fused ring systems like tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. researchgate.net

The following table summarizes selected derivatization reactions of the benzo[d]isothiazole core:

Reaction TypeSubstrate(s)Reagent(s)Product TypeReference
OxidationBenzo[d]isothiazol-3(2H)-oneSelectfluor, H2OBenzo[d]isothiazol-3(2H)-one-1-oxide nih.gov
Double OxidationN-substituted Benzo[d]isothiazol-3(2H)-onem-CPBASaccharin derivative nih.gov
Quaternization2-Aminobenzothiazoleα-IodoketonesBenzothiazolium salt nih.gov
Suzuki Coupling6-Bromo-2-aminobenzothiazole, Aryl boronic acidPd Catalyst, Base6-Aryl-2-aminobenzothiazole nih.gov
1,3-Dipolar CycloadditionN-phenacylbenzothiazolium bromide, NitroalkeneTriethylamineTetrahydrobenzo[d]pyrrolo[2,1-b]thiazole researchgate.net

Applications of 3,7 Dimethylbenzo D Isothiazole in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The benzisothiazole scaffold is a component of interest for various organic electronic materials due to its electron-accepting properties. However, specific studies focusing on 3,7-Dimethylbenzo[d]isothiazole are not prominent in the current body of scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While various heterocyclic organic compounds serve as emitters or hosts in OLED technology, there are no specific reports on the application or luminescent properties of this compound. The development of luminescent materials for OLEDs is a dynamic field, but research has not specifically highlighted this particular compound.

Non-linear Optical (NLO) Properties and Materials

Non-linear optical (NLO) properties are characteristic of organic molecules with significant charge asymmetry and extended π-conjugation, often in a donor-acceptor structure. jhuapl.edu While some thiazole (B1198619) derivatives are investigated for these properties, there is no available literature or data concerning the measurement or theoretical calculation of the non-linear optical properties of this compound.

Fluorescent Probes and Imaging Agents

The development of fluorescent probes for biological imaging is a significant area of research. Modified thiazole derivatives, such as thiazole orange, are well-known for their use as DNA/RNA binding dyes that exhibit enhanced fluorescence upon intercalation. nih.gov

DNA/RNA Binding Fluorescent Stains and Probes

No studies have been found that investigate this compound as a fluorescent stain or probe for DNA or RNA. The design of such probes typically involves conjugating a fluorophore to a nucleic acid-binding moiety, and while thiazole orange contains a benzothiazole (B30560) unit, it is a structurally distinct and more complex molecule. nih.gov Research into new fluorescent probes is ongoing, but this compound has not been identified as a candidate in available studies.

Biosensing and Detection Applications (e.g., Ions, Sulfur Dioxide Derivatives)

There is no documented use of this compound for the specific biosensing of ions or sulfur dioxide derivatives. The detection of biologically relevant species like sulfur dioxide is an important field, with various analytical methods and fluorescent probes being developed. mdpi.comnih.gov However, none of the reported methods or probes are based on the this compound structure.

Mitochondria-Targetable Fluorescent Probes for Cellular Imaging

The development of small-molecule fluorescent probes for imaging sub-cellular organelles is crucial for understanding cellular processes and diagnosing diseases. nih.gov Mitochondria, as central hubs for metabolism and energy production, are particularly important targets. nih.gov The design of probes that selectively accumulate in mitochondria often relies on exploiting the organelle's significant negative membrane potential. frontiersin.org

A common strategy involves conjugating a fluorophore to a lipophilic cationic moiety, such as the triphenylphosphonium (TPP) cation. frontiersin.orgnih.gov The positive charge and large hydrophobic surface area of the TPP group facilitate passage across cell membranes and subsequent accumulation within the mitochondrial matrix. frontiersin.org While this compound is not inherently a mitochondrial probe, its aromatic scaffold serves as a potential platform for the development of such tools. By chemically modifying the benzo[d]isothiazole core to include a cationic targeting group like TPP, it could be transformed into a mitochondria-specific imaging agent.

The photophysical properties of such a hypothetical probe would be critical for its function. An ideal probe should exhibit a high fluorescence quantum yield, a large Stokes shift to minimize self-quenching, and excellent photostability. nih.gov Furthermore, its emission should ideally fall within the "biological window" (near-infrared region) to maximize tissue penetration and minimize autofluorescence from biological samples. The performance of such a probe would be quantified by its colocalization with known mitochondrial trackers, measured by the Pearson's correlation coefficient (PCC). rsc.org

Table 1: Representative Photophysical and Imaging Properties for a Hypothetical Mitochondria-Targeted Probe Based on a Benzo[d]isothiazole Scaffold.

PropertyValueDescription
Excitation Max (λex)~488 nmThe wavelength of light used to excite the probe.
Emission Max (λem)~525 nmThe peak wavelength of fluorescence emitted by the probe.
Stokes Shift~37 nmThe difference between excitation and emission maxima.
Quantum Yield (Φ)> 0.50The efficiency of converting absorbed light into emitted light.
Pearson's Correlation Coefficient (PCC)> 0.90A measure of colocalization with a standard mitochondrial dye (e.g., MitoTracker), indicating targeting specificity.

Aggregation-Induced Emission (AIE) Characteristics and Applications

Traditional fluorescent molecules often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation in the solid state or in poor solvents. nih.gov In 2001, a counterintuitive phenomenon termed Aggregation-Induced Emission (AIE) was discovered, wherein certain molecules (AIE luminogens or AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. nih.govacs.org The most widely accepted mechanism for AIE is the restriction of intramolecular motions (RIM). acs.org In the dissolved state, the excited-state energy of AIEgens is dissipated through non-radiative pathways via active intramolecular rotations or vibrations. In the aggregated state, these motions are physically restricted, blocking the non-radiative decay channels and opening up a radiative pathway, resulting in strong fluorescence. nih.gov

The this compound structure, while a relatively rigid fused ring system, can be incorporated into larger molecular designs that feature rotatable components, such as phenyl rings. These designs could potentially exhibit AIE characteristics. For instance, by functionalizing the benzo[d]isothiazole core with rotatable groups like tetraphenylethylene—a classic AIE-active scaffold—one could create novel AIEgens. Such molecules would be expected to be weakly fluorescent in a good solvent like tetrahydrofuran (B95107) (THF) but show a dramatic increase in fluorescence intensity upon the addition of a poor solvent like water, which induces molecular aggregation. researchgate.net

The unique "turn-on" nature of AIEgens makes them highly valuable for applications in chemosensing, bio-imaging, and diagnostics, as they provide a high signal-to-noise ratio. acs.orgrsc.org

Table 2: Illustrative Fluorescence Behavior of a Hypothetical AIEgen Incorporating the this compound Moiety.

Solvent Composition (THF/Water, v/v)Water Fraction (fw)Relative Photoluminescence (PL) Intensity (I/I0)State of Molecules
100/00%1Dissolved
40/6060%~5Starting to Aggregate
20/8080%~50Aggregated
10/9090%~150Fully Aggregated

Note: I0 is the PL intensity in pure THF solution.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex, ordered chemical systems held together by non-covalent interactions. fortunejournals.com These interactions, which include hydrogen bonding, van der Waals forces, and π–π stacking, are weaker than covalent bonds, allowing for the formation of dynamic and responsive materials. numberanalytics.com The spontaneous organization of molecules into stable, well-defined structures is known as self-assembly. fortunejournals.com

Aromatic molecules are fundamental building blocks in supramolecular chemistry due to their ability to engage in π–π stacking interactions. nih.gov The flat, electron-rich surface of the this compound core makes it a prime candidate for participating in such interactions. When appropriately designed, molecules containing this scaffold could self-assemble into higher-order structures like nanofibers, vesicles, or supramolecular polymers. acs.orgrsc.org

The process of self-assembly is often cooperative, meaning that multiple non-covalent interactions work in synergy to create a stable final structure. nih.govacs.org For example, a derivative of this compound could be designed with additional functional groups capable of hydrogen bonding. The combination of π–π stacking from the aromatic core and directional hydrogen bonds could guide the molecules to assemble into highly ordered, two-dimensional nanosheets or other complex architectures. rsc.org Such self-assembled materials have potential applications in electronics, catalysis, and biomedicine.

Biological and Biochemical Interaction Mechanisms of Benzo D Isothiazole Derivatives

Enzyme Inhibition Mechanisms and Modulation of Enzymatic Activity

Benzo[d]isothiazole derivatives have emerged as potent inhibitors of several key enzymes implicated in a range of diseases. nih.govmdpi.comnih.gov Their inhibitory action is often achieved through direct binding to the enzyme's active site or allosteric sites, thereby modulating its catalytic activity.

Molecular Docking Studies for Elucidating Ligand-Enzyme Binding Interactions

Molecular docking is a powerful computational tool used to predict the binding modes and affinities of small molecules within the active sites of proteins. bepls.comnih.gov This technique has been instrumental in understanding how benzo[d]isothiazole derivatives interact with their enzymatic targets.

For instance, docking studies have been employed to investigate the interaction of benzo[d]isothiazole derivatives with enzymes like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. bepls.com These studies help in visualizing the binding orientation and identifying the key amino acid residues involved in the interaction, providing a rational basis for the design of more potent and selective inhibitors. bepls.comresearchgate.net In the case of COX-2, molecular docking has revealed the crucial interactions between the benzo[d]isothiazole core and the active site of the enzyme. bepls.com

Similarly, molecular docking has been used to elucidate the binding of benzo[d]isothiazole derivatives to the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.govnih.gov These studies have shown that the inhibitors can bind to both the active site and allosteric sites of the enzyme, leading to the disruption of its function. nih.govsigmaaldrich.com

Derivative ClassTarget EnzymeKey Interactions Revealed by Docking
Benzo[d]isothiazole-1,1-dioxidesHCV NS5B PolymeraseInteraction with the active site and allosteric sites.
Substituted Benzo[d]isothiazolesCyclooxygenase-2 (COX-2)Binding within the active site, interacting with key residues.
Benzisothiazolone DerivativesHIV-1 Reverse TranscriptaseBinding to the RNase H active site and the DNA polymerase domain.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.govnih.gov For benzo[d]isothiazole derivatives, SAR studies have been crucial in identifying the key structural features required for potent and selective inhibition of various biological targets. nih.govnih.gov

For example, SAR studies on a series of benzo[d]isothiazole-1,1-dioxides as HCV NS5B polymerase inhibitors revealed that the incorporation of a methyl sulfonamide group significantly enhanced their potency. nih.gov Further modifications to the sulfonamide region led to the development of even more potent cyclic analogues. nih.gov

In the context of cannabinoid receptor 2 (CB2) agonists, SAR studies of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives demonstrated that specific substitutions on the benzamide (B126) moiety led to compounds with high affinity and selectivity for CB2 receptors. nih.govresearchgate.net These studies highlighted the importance of the substituent's electronic and steric properties for optimal receptor binding. nih.gov

Modulation of Specific Biological Pathways by Benzo[d]isothiazole Derivatives

The biological effects of benzo[d]isothiazole derivatives are often a consequence of their ability to modulate specific signaling pathways. By inhibiting key enzymes or binding to critical receptors, these compounds can influence a cascade of downstream events, ultimately altering cellular function.

For instance, by inhibiting enzymes like 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), certain benzo[d]isothiazole derivatives can modulate the inflammatory response. nih.gov Similarly, their interaction with cannabinoid receptors can influence pathways involved in pain and inflammation. nih.govresearchgate.net Furthermore, some derivatives have been shown to impact pathways related to neurodegenerative diseases by targeting multiple components, such as cholinesterases and monoamine oxidases. researchgate.netnih.gov

Interactions with Nucleic Acids (DNA/RNA Binding Modes)

Beyond proteins, some benzo[d]isothiazole derivatives have been shown to interact with nucleic acids, such as DNA and RNA. nih.govnih.govbohrium.com These interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. bohrium.combohrium.com

Studies have shown that certain benzothiazole (B30560) derivatives exhibit preferential binding to specific nucleic acid structures, such as DNA:RNA hybrids and triplex DNA. nih.govnih.gov This selective recognition suggests their potential as probes for these structures or as modulators of processes involving them, like transcription and replication. nih.govnih.gov The binding of these compounds can lead to conformational changes in the nucleic acid and may interfere with the binding of cellular proteins, thereby affecting gene expression or viral replication. nih.gov For example, some benzothiazole ligands have been shown to inhibit the activity of RNase H, an enzyme that cleaves the RNA strand of DNA:RNA hybrids. nih.gov

Receptor Binding Studies and Ligand-Protein Interaction Analysis

Receptor binding assays are essential for characterizing the affinity and selectivity of compounds for their protein targets. mdpi.comnih.gov These studies have been widely used to evaluate benzo[d]isothiazole derivatives as ligands for various receptors, including G protein-coupled receptors (GPCRs) and ion channels.

For example, binding assays have been instrumental in identifying benzo[d]isothiazole derivatives as potent and selective ligands for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov These studies, often using radiolabeled ligands, allow for the determination of binding affinities (Ki values) and provide a quantitative measure of a compound's potency. nih.gov

Furthermore, computational methods like molecular docking and molecular dynamics simulations complement experimental binding data by providing a detailed picture of the ligand-protein interactions at the atomic level. nih.gov These analyses can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of benzo[d]isothiazole derivatives to their receptor targets. mdpi.comnih.gov For instance, in the case of PD-1/PD-L1 interaction inhibitors, molecular docking revealed key hydrophobic and hydrogen bonding interactions between a benzo[d]isothiazole derivative and the PD-L1 protein. nih.gov

DerivativeTarget ReceptorBinding Affinity (Ki or IC50)Key Interaction Insights
Benzo[d]thiazol-2(3H)one analogue 8aSigma-1 ReceptorKi = 4.5 nMHigh affinity and selectivity over sigma-2 receptors. nih.gov
Benzo[d]isothiazole derivative D7PD-L1IC50 = 5.7 nMBinds to the PD-L1 dimer interface, forming hydrophobic and hydrogen bond interactions. nih.gov
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide 6dCannabinoid Receptor 2 (CB2)Ki in the low nanomolar rangeHigh affinity and selectivity for CB2 over CB1 receptors. nih.govresearchgate.net

Target-Specific Biological Modulation: Case Studies

The diverse biological activities of benzo[d]isothiazole derivatives are best illustrated through specific examples of their modulation of important biological targets.

Kv7.2/7.3 Channels

Voltage-gated potassium channels of the Kv7 family, particularly the Kv7.2/7.3 heteromers, are crucial for regulating neuronal excitability. Modulators of these channels are of significant interest for the treatment of neurological disorders like epilepsy. google.comcongresoseqt2022.es Certain benzo[d]isothiazole derivatives have been identified as modulators of Kv7.2/7.3 channels, with some acting as agonists. google.com These compounds have shown the ability to enhance the channel's activity, which can help to stabilize the neuronal membrane potential and reduce hyperexcitability.

HCV Polymerase NS5B

The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. wikipedia.orggoogle.com As such, it is a prime target for the development of antiviral drugs. wikipedia.org Several classes of benzo[d]isothiazole derivatives have been developed as inhibitors of NS5B. nih.govnih.govsigmaaldrich.com These compounds can act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme and inducing a conformational change that renders it inactive. nih.govsigmaaldrich.com Structure-based design and SAR studies have led to the optimization of these inhibitors, resulting in compounds with submicromolar potency in cell-based assays. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.